Quinine-d3 N-Oxide
CAS No.:
Cat. No.: VC0198450
Molecular Formula: C₂₀H₂₁D₃N₂O₃
Molecular Weight: 343.43
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₂₀H₂₁D₃N₂O₃ |
---|---|
Molecular Weight | 343.43 |
Introduction
Chemical Structure and Properties
Quinine-d3 N-Oxide is a deuterated and oxidized derivative of quinine, a naturally occurring alkaloid extracted from the bark of cinchona trees. The compound features three deuterium atoms replacing hydrogen in the methoxy group, along with an N-oxide functional group at a specific nitrogen position.
Molecular Characteristics
Quinine-d3 N-Oxide has the molecular formula C₂₀H₂₁D₃N₂O₃ with a molecular weight of 343.43 g/mol . The compound maintains the core structure of quinine while incorporating specific modifications that enhance its utility for scientific applications. The deuterium labeling occurs specifically at the methoxy group, where three hydrogen atoms are replaced with deuterium atoms, creating a -OCD₃ group instead of the standard -OCH₃ group found in natural quinine.
Structural Nomenclature
The compound has several synonyms in scientific literature:
The IUPAC name of the parent compound (Quinine-d3) is (R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-(trideuteriomethoxy)quinolin-4-yl]methanol , with the N-oxide modification occurring at the nitrogen position of the quinuclidine moiety.
Structural Comparison
The structure of Quinine-d3 N-Oxide differs from regular quinine (C₂₀H₂₄N₂O₂) in two key aspects:
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The presence of three deuterium atoms replacing hydrogens in the methoxy group
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The addition of an oxygen atom to form an N-oxide at the quinuclidine nitrogen
These modifications provide the compound with distinct chemical and spectroscopic properties while maintaining the core pharmacological structure of quinine.
Synthesis Methods
The synthesis of Quinine-d3 N-Oxide involves multiple steps, beginning with deuterium labeling of quinine followed by selective oxidation to introduce the N-oxide functionality.
Selective Oxidation Process
The oxidation of the nitrogen atoms in quinine can occur at two potential sites: the N-1' of the quinoline moiety and the N-1 of the quinuclidine moiety . Achieving selective oxidation at the desired position requires careful control of reaction conditions, particularly the concentration of oxidizing agents. The preferred method involves using a low concentration of ozone to achieve chemoselective oxidation at the quinuclidine nitrogen (N-1), creating the N-1-oxide quinine rather than the quinoline N-oxide .
Ozonation Method
A typical synthesis method involves the oxidation of quinine using ozone in a solvent mixture of acetone and water at low temperatures (-12°C to 0°C). This process yields the compound with a high degree of regioselectivity and approximately 72% yield. The low-temperature conditions help control the oxidation specificity and prevent over-oxidation of the molecule.
Alternative Synthesis Approaches
Spectroscopic Characteristics
The spectroscopic properties of Quinine-d3 N-Oxide are critical for its applications in analytical chemistry and pharmaceutical research.
Mass Spectrometry
Mass spectrometry of Quinine-d3 N-Oxide would show a molecular ion peak at m/z 343.43, corresponding to its molecular weight. The deuteration pattern provides a distinctive isotopic signature that can be used for identification and quantification in complex mixtures.
Structure Elucidation Techniques
The structure of Quinine-d3 N-Oxide can be elucidated using multiple spectroscopic techniques including:
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¹H-NMR and ¹³C-NMR spectroscopy
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2D-NMR methods (COSY, HSQC, HMBC)
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Infrared spectroscopy
These complementary techniques provide detailed structural information that confirms both the deuteration pattern and the position of the N-oxide group.
Applications in Scientific Research
Quinine-d3 N-Oxide has several important applications in scientific research, particularly in pharmaceutical and analytical fields.
Analytical Standard Applications
As a fully characterized chemical compound, Quinine-d3 N-Oxide serves as a reference standard for the active pharmaceutical ingredient quinine . The incorporation of deuterium makes it an ideal internal standard for quantitative analysis, as it shares nearly identical chemical properties with non-deuterated quinine N-oxide while being distinguishable by mass spectrometry.
Pharmacokinetic Studies
The deuterium labeling in Quinine-d3 N-Oxide provides distinct advantages for pharmacokinetic studies:
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Enhanced stability against metabolic degradation
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Distinctive mass spectrometric profile allowing accurate tracking
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Ability to precisely monitor drug metabolism in complex biological systems
These properties make the compound valuable for understanding the metabolic pathways of quinine and related antimalarial agents.
Mechanism of Action Studies
Quinine-d3 N-Oxide may also be utilized in studies investigating the mechanism of action of antimalarial compounds. The N-oxide functionality potentially alters the compound's interaction with biological targets, providing insights into structure-activity relationships. The compound interferes with the malaria parasite's ability to digest hemoglobin, leading to the accumulation of toxic heme molecules within the parasite.
Comparative Analysis
Quinine-d3 N-Oxide possesses unique properties that distinguish it from related compounds, making it valuable for specific research applications.
Comparison with Related Compounds
The following table compares key properties of Quinine-d3 N-Oxide with related compounds:
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features | Main Applications |
---|---|---|---|---|
Quinine | C₂₀H₂₄N₂O₂ | 324.43 | Class Ia antiarrhythmic, antimalarial | Treatment of malaria, leg cramps |
Quinine-d3 | C₂₀H₂₁D₃N₂O₂ | 327.43 | Deuterated methoxy group | Retains quinine's properties, used as analytical standard |
Quinine-N-Oxide | C₂₀H₂₄N₂O₃ | 340.43 | N-oxide functionality | No quinine-like activity, metabolite studies |
Quinine-d3 N-Oxide | C₂₀H₂₁D₃N₂O₃ | 343.43 | Combined deuteration and N-oxidation | Enhanced stability, analytical standard, metabolic studies |
Quinidine-d3 N-Oxide | C₂₀H₂₁D₃N₂O₃ | 343.43 | Stereoisomer of Quinine-d3 N-Oxide | Similar applications with different stereochemistry |
Advantages of Deuterium Labeling
The deuterium labeling in Quinine-d3 N-Oxide provides several distinct advantages:
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Enhanced stability against metabolic degradation
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Unique spectroscopic properties for analytical applications
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Minimal effect on pharmacological properties compared to non-deuterated analogs
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Ideal for tracking in complex biological matrices
These properties make Quinine-d3 N-Oxide particularly valuable for detailed mechanistic studies and as internal standards in analytical methods.
Current Research and Future Directions
Research involving Quinine-d3 N-Oxide continues to evolve, with several promising directions for future investigation.
Analytical Method Development
As mass spectrometry techniques continue to advance, Quinine-d3 N-Oxide serves as an increasingly valuable tool for developing sensitive and specific analytical methods. The compound's unique deuteration pattern allows for precise quantification in complex matrices, supporting advancements in pharmaceutical quality control and clinical diagnostics.
Metabolite Identification
The deuterium labeling in Quinine-d3 N-Oxide facilitates tracking of metabolic pathways, helping researchers identify and characterize metabolites of quinine. This information is crucial for understanding drug disposition, potential drug-drug interactions, and mechanisms of toxicity.
Structure-Activity Relationship Studies
By comparing the biological activity of Quinine-d3 N-Oxide with non-oxidized quinine and other derivatives, researchers can gain insights into the structural requirements for antimalarial activity. Such structure-activity relationship studies may guide the development of new antimalarial agents with improved efficacy and safety profiles.
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